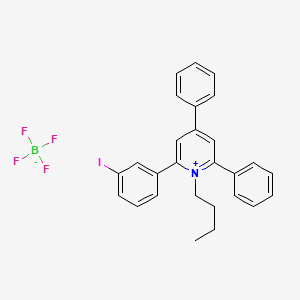
1-Butyl-2-(3-iodophenyl)-4,6-diphenylpyridin-1-ium; tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-2-(3-iodophenyl)-4,6-diphenylpyridin-1-ium; tetrafluoroborate, commonly referred to as BODIPY, is a fluorescent dye that has found widespread use in scientific research. BODIPY is a highly versatile compound that can be used in a variety of applications, including imaging, sensing, and labeling.
Mécanisme D'action
The mechanism of action of BODIPY is based on its ability to absorb light and emit fluorescence. When BODIPY is excited with light, the electrons in the molecule are promoted to a higher energy state. The excited electrons then emit light as they return to their ground state. The wavelength of the emitted light is characteristic of the molecule, allowing researchers to identify and track BODIPY-labeled biomolecules.
Biochemical and Physiological Effects:
BODIPY has been shown to have minimal biochemical and physiological effects on living cells. BODIPY is non-toxic and does not interfere with cellular processes. BODIPY-labeled biomolecules have been shown to retain their biological activity, allowing researchers to study their function in living cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BODIPY is its bright fluorescence, which allows for sensitive detection and imaging of labeled biomolecules. BODIPY is also highly photostable, meaning that it does not degrade or bleach easily under prolonged exposure to light. However, BODIPY has some limitations, including its relatively large size, which can limit its use in certain applications. Additionally, BODIPY is sensitive to changes in pH and temperature, which can affect its fluorescence properties.
Orientations Futures
There are many potential future directions for BODIPY research. One area of interest is the development of new BODIPY derivatives with improved properties, such as increased brightness or sensitivity. Another area of interest is the use of BODIPY in new applications, such as biosensors or drug delivery systems. Additionally, BODIPY could be used in combination with other imaging modalities, such as magnetic resonance imaging, to provide complementary information about labeled biomolecules. Overall, BODIPY is a highly versatile compound with many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of BODIPY involves the reaction of an aldehyde with a pyrrole in the presence of a boron trifluoride catalyst. The resulting intermediate is then reacted with an aryl iodide to form the final product. The synthesis of BODIPY is relatively straightforward and can be performed on a large scale.
Applications De Recherche Scientifique
BODIPY has found widespread use in scientific research due to its unique optical properties. BODIPY emits a bright green fluorescence when excited with light, making it an ideal candidate for imaging and labeling applications. BODIPY has been used to label proteins, lipids, and other biomolecules in living cells, allowing researchers to track their movements and interactions.
Propriétés
IUPAC Name |
1-butyl-2-(3-iodophenyl)-4,6-diphenylpyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25IN.BF4/c1-2-3-17-29-26(22-13-8-5-9-14-22)19-24(21-11-6-4-7-12-21)20-27(29)23-15-10-16-25(28)18-23;2-1(3,4)5/h4-16,18-20H,2-3,17H2,1H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIUMSMQEDXUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=C(C=C(C=C1C2=CC(=CC=C2)I)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BF4IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2819004.png)
![6-cyclopropyl-2-[4-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)cyclohexyl]-2,3-dihydropyridazin-3-one](/img/structure/B2819005.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2819008.png)
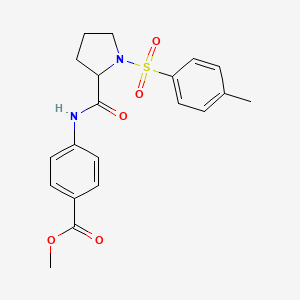
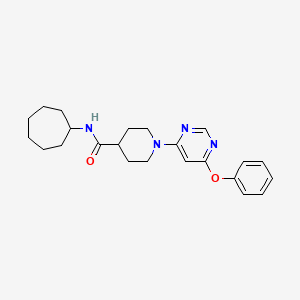

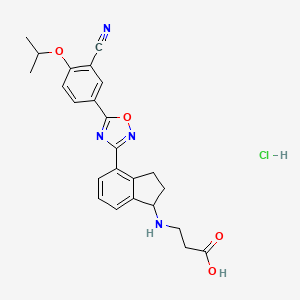
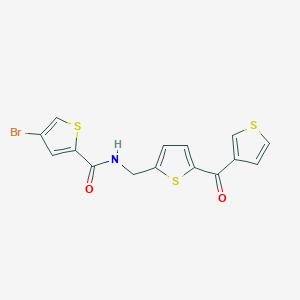
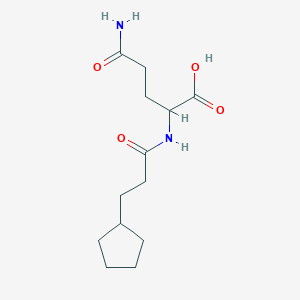
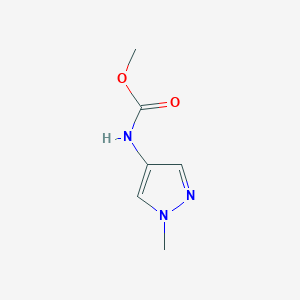
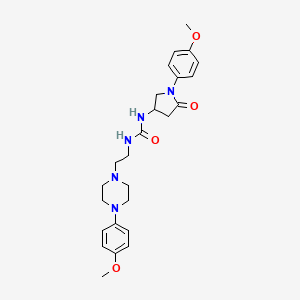

![Methyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2819021.png)